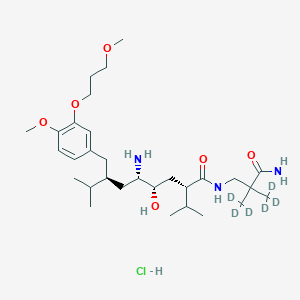

Aliskiren-d6 Hydrochloride

Übersicht

Beschreibung

Aliskiren is a direct renin inhibitor, which means it inhibits the activity of renin, an enzyme involved in the regulation of blood pressure . This compound is primarily used in scientific research to study the effects of renin inhibition.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CGP-60536 D6 Hydrochloride involves the deuteration of Aliskiren. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product .

Industrial Production Methods

Industrial production of CGP-60536 D6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and yield of the final product. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CGP-60536 D6 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Atome durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt und der spezifischen Reaktion, die durchgeführt wird .

Hauptsächlich gebildete Produkte

Wissenschaftliche Forschungsanwendungen

CGP-60536 D6 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzstandard in der Massenspektrometrie und anderen analytischen Techniken verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf die Reninaktivität und seiner möglichen Rolle bei der Regulierung des Blutdrucks.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Bluthochdruck und damit zusammenhängenden Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet, die auf das Renin-Angiotensin-System abzielen

Wirkmechanismus

CGP-60536 D6 Hydrochlorid entfaltet seine Wirkung, indem es die Aktivität von Renin hemmt, einem Enzym, das die Umwandlung von Angiotensinogen in Angiotensin I katalysiert. Diese Hemmung reduziert die Produktion von Angiotensin II, einem starken Vasokonstriktor, wodurch der Blutdruck gesenkt wird. Die beteiligten molekularen Ziele umfassen das Renin-Enzym und die Signalwege des Renin-Angiotensin-Systems .

Wirkmechanismus

CGP-60536 D6 Hydrochloride exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This inhibition reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets involved include the renin enzyme and the renin-angiotensin system pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Aliskiren: Die nicht-deuterierte Version von CGP-60536 D6 Hydrochlorid.

Aliskiren Hemifumarat: Eine weitere Form von Aliskiren mit unterschiedlicher Salz-Zusammensetzung.

Aliskiren Fumarat: Eine Fumaratsalzform von Aliskiren

Einzigartigkeit

CGP-60536 D6 Hydrochlorid ist durch seine Deuterium-Markierung einzigartig, die eine erhöhte Stabilität bietet und genauere analytische Messungen in der wissenschaftlichen Forschung ermöglicht. Dies macht es besonders wertvoll für Studien, die Massenspektrometrie und andere analytische Techniken verwenden .

Biologische Aktivität

Aliskiren-d6 Hydrochloride is a deuterium-labeled derivative of Aliskiren, which functions as a direct renin inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in the management of hypertension. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and clinical implications through various research findings.

This compound is primarily recognized for its role in inhibiting renin, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS). By directly blocking renin activity, Aliskiren-d6 prevents the conversion of angiotensinogen to angiotensin I, leading to decreased levels of angiotensin II, a potent vasoconstrictor. This mechanism results in reduced blood pressure and alleviation of hypertension-related complications.

Key Features

- Type : Direct Renin Inhibitor

- Mechanism : Inhibits renin directly, leading to decreased angiotensin II production.

- Unique Aspect : The deuterium labeling enhances stability and allows precise tracking in metabolic studies without interference from natural isotopes.

Pharmacokinetics

This compound exhibits rapid absorption following oral administration, with peak plasma concentrations achieved within 1 to 3 hours. The pharmacokinetic profile indicates that it is primarily eliminated via the hepatobiliary route as unchanged drug, with minimal oxidative metabolism by cytochrome P450 (CYP) 3A4. Its bioavailability is influenced by P-glycoprotein transport mechanisms.

| Parameter | Value |

|---|---|

| Molecular Formula | C30H47D6N3O6•HCl |

| Molecular Weight | 594.26 g/mol |

| Absorption | Rapid (1-3 hours) |

| Elimination Route | Hepatobiliary |

| Bioavailability | Low (due to P-glycoprotein) |

Biological Activity and Efficacy

Research has demonstrated that this compound effectively reduces blood pressure in various models. In clinical trials, it has shown comparable efficacy to other antihypertensive agents such as angiotensin receptor blockers (ARBs). A systematic review indicated that doses of Aliskiren (150 mg and 300 mg) resulted in significant reductions in systolic and diastolic blood pressure compared to placebo:

| Dose (mg) | Systolic BP Reduction (mm Hg) | Diastolic BP Reduction (mm Hg) |

|---|---|---|

| 150 | -5.5 | -3.0 |

| 300 | -8.7 | -5.0 |

Clinical Studies and Case Reports

- Hypertension Management : In a double-blind study involving patients with mild-to-moderate hypertension, Aliskiren was well tolerated and demonstrated significant blood pressure-lowering effects when used alone or in combination with other agents like hydrochlorothiazide (HCTZ) .

- Combination Therapy : A meta-analysis highlighted that the combination of Aliskiren with HCTZ produced greater reductions in blood pressure than either agent alone. This suggests a synergistic effect that may enhance therapeutic outcomes for patients inadequately controlled on monotherapy .

- Adverse Effects : Clinical trials reported adverse effects similar to placebo, including fatigue, headache, and gastrointestinal disturbances, indicating a favorable safety profile .

Eigenschaften

IUPAC Name |

(2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1/i5D3,6D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJUIBZAXCXFMZ-CYLGTDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CNC(=O)[C@@H](C[C@@H]([C@H](C[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(C)C)N)O)C(C)C)(C(=O)N)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.